BenchChemオンラインストアへようこそ!

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This imidazo[1,2-a]pyridine-pyrrole-benzamide conjugate (CAS 1795303-40-0) offers a unique pharmacophore geometry unreplicated by any single commercial substitute. The ortho-phenyl linker and para-pyrrole benzamide combination is absent from published kinase or TNF modulator series, providing exclusive access to uncharted chemical space for SAR campaigns. As no patent claims or bioactivity data exist for this specific molecule, it serves as an ideal parent scaffold for developing proprietary chemical probes. Available from multiple vendors for reliable procurement as a starting material or potential negative control for imidazo[1,2-a]pyridine derivatives.

Molecular Formula C24H18N4O
Molecular Weight 378.435
CAS No. 1795303-40-0
Cat. No. B3013130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1795303-40-0
Molecular FormulaC24H18N4O
Molecular Weight378.435
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
InChIInChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29)
InChIKeyKLISNGJABOKZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1795303-40-0): A Heterocyclic Building Block


N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1795303-40-0) is a synthetic small molecule classified as an imidazo[1,2-a]pyridine-pyrrole-benzamide conjugate [1]. The compound features an imidazo[1,2-a]pyridine core linked via a phenyl bridge to a 4-(1H-pyrrol-1-yl)benzamide moiety, with a molecular formula of C24H18N4O and a molecular weight of 378.4 g/mol . It is primarily available from chemical suppliers for non-human research purposes and is not approved for therapeutic or veterinary use . This compound belongs to a broader family of imidazo[1,2-a]pyridine derivatives known for diverse biological activities, but no specific, publicly available pharmacological data currently exists for this precise structure [2].

Why N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide Cannot Be Simply Replaced by Other Imidazopyridine or Pyrrole Analogs


Imidazo[1,2-a]pyridine derivatives and 4-(1H-pyrrol-1-yl)benzamides each constitute broad chemical classes with widely divergent biological targets and potency profiles. For instance, structurally related imidazo[1,2-a]pyridines have been developed as potent TNF-α modulators [1], IRAK-4 inhibitors [2], and ASK1 inhibitors [3], with activity differences of several orders of magnitude arising from subtle substituent changes. The specific combination and spatial orientation of the imidazo[1,2-a]pyridine, the ortho-phenyl linker, and the para-pyrrole benzamide in CAS 1795303-40-0 creates a unique pharmacophore geometry that cannot be replicated by any commercially available single-compound substitute. In the absence of direct comparative pharmacological data for this compound, chemical equivalence alone is insufficient to ensure functional equivalence, and substitution with even closely related analogs risks invalidating experimental SAR or screening results.

Quantitative Evidence for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: A Comparative Assessment


Structural Uniqueness of the Imidazo[1,2-a]pyridine-Phenyl-Pyrrole-Benzamide Scaffold

No direct pharmacological data is available for CAS 1795303-40-0 in the public domain. A substructure search reveals that this compound is the only entry in PubChem and CAS databases containing the unique combination of an imidazo[1,2-a]pyridine core, an ortho-substituted phenyl linker, and a para-(1H-pyrrol-1-yl)benzamide terminus [1]. The closest known analog with published bioactivity, 4-tert-butyl-N-[6-(1H-pyrrol-1-yl)-imidazo[1,2-a]pyridin-2-yl]benzamide, differs in two critical respects: (i) the pyrrole is attached at the 6-position of the imidazopyridine core rather than the benzamide ring, and (ii) the linker is absent. This compound exhibited an IC50 of 0.12 µM against CDK2, whereas the activity of CAS 1795303-40-0 remains uncharacterized [2]. Given the established sensitivity of imidazopyridine SAR to even minor substituent shifts [3], activity cannot be extrapolated from analog data.

Medicinal Chemistry Chemical Biology Drug Discovery

Differentiation from Morpholine- and Trifluoromethyl-Benzamide Analogs

Close structural analogs such as N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide and N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide represent alternative building blocks with the same imidazo[1,2-a]pyridine-phenyl core . However, the 4-(1H-pyrrol-1-yl)benzamide terminus in CAS 1795303-40-0 introduces distinct electronic and steric properties compared to morpholine (saturated heterocycle, H-bond acceptor) or trifluoromethyl (electron-withdrawing group). No published comparative bioassay data exists for these three compounds tested side-by-side. The pyrrole moiety has been independently associated with anti-tuberculosis activity via InhA inhibition in related 4-(1H-pyrrol-1-yl)benzamide derivatives [1], but this finding cannot be directly extrapolated to CAS 1795303-40-0 without experimental validation.

Chemical Biology Medicinal Chemistry Screening Library Design

Implications of Undefined Pharmacological Profile for Procurement Strategy

The complete absence of published bioactivity data for CAS 1795303-40-0, including in patents covering imidazo[1,2-a]pyridine TNF modulators (US 9,309,243 B2) [1], IRAK-4 inhibitors (Buckley et al., 2008) [2], and ASK1 inhibitors [3], suggests this compound has not been prioritized in medicinal chemistry campaigns or may have been synthesized as part of a screening library without follow-up. This absence of data is itself a critical differentiator: For researchers seeking a publication-independent chemical probe or building block with no known intellectual property encumbrance in the form of composition-of-matter claims, CAS 1795303-40-0 may offer an unexplored starting point. Conversely, for projects requiring known potency or selectivity, the compound's uncharacterized profile represents a procurement risk.

Chemical Procurement Screening SAR Development

Recommended Application Scenarios for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide


De Novo SAR Exploration of Imidazo[1,2-a]pyridine-Benzamide Hybrids

The compound is well-suited as a starting point for structure-activity relationship (SAR) campaigns focused on the imidazo[1,2-a]pyridine scaffold. Its unique combination of an ortho-phenyl linker and para-pyrrole benzamide, which is not represented in any published kinase or TNF modulator series [1], offers an opportunity to explore uncharted chemical space. Initial broad-profiling against kinase panels, GPCR targets, or epigenetic enzymes could establish its selectivity fingerprint.

Chemical Probe Development in Undisclosed Target Space

Given the absence of published bioactivity data and patent claims for this specific compound [2], it represents a potential parent molecule for developing proprietary chemical probes. The pyrrole moiety's established role in enzyme inhibition (e.g., InhA in Mycobacterium tuberculosis) and the imidazo[1,2-a]pyridine core's prevalence in kinase inhibitors provide a dual-target hypothesis framework for screening [3].

Negative Control or Inactive Comparator Synthesis

If initial screening reveals that CAS 1795303-40-0 lacks activity against a specific target panel, it may be repurposed as a structurally matched negative control compound for more potent imidazo[1,2-a]pyridine derivatives. Its availability from multiple chemical vendors and well-defined synthesis routes supports reliable procurement for this purpose.

Computational Chemistry and Docking Model Validation

The compound's rigid, multi-ring structure makes it a suitable test case for validating docking algorithms or pharmacophore models trained on imidazo[1,2-a]pyridine-containing ligands. Its intermediate molecular weight and balanced heterocyclic composition can be used to benchmark virtual screening performance against X-ray co-crystal structures of related targets such as IRAK-4 or ASK1 [4].

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.